molecular formula C12H10N2O5S B095830 3-(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)-2,6-dioxopiperidine CAS No. 16477-31-9

3-(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)-2,6-dioxopiperidine

Cat. No. B095830
CAS RN: 16477-31-9
M. Wt: 294.29 g/mol
InChI Key: NGQWLJWMSAFWFI-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)-2,6-dioxopiperidine, also known as DBZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBZP is a heterocyclic compound that contains a benzisothiazole ring and a piperidine ring.

Scientific Research Applications

Teratogenicity and Structural Analogs

Research has shown that compounds structurally and pharmacologically related to thalidomide, including those with modifications in the 2,6-dioxopiperidine moiety, exhibit significant biological activity. A study comparing various derivatives highlighted the teratogenic potential associated with 2,6-dioxopiperidine derivatives. However, compounds where the phthalimide ring is replaced, such as with structures similar to 3-(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)-2,6-dioxopiperidine, did not induce significant embryopathic effects, indicating a possible safer profile for medical applications (Helm et al., 1981).

Metabolic Pathways

The metabolic fate of closely related compounds has been examined, with findings indicating rapid absorption and excretion in animal models. Such studies are critical for understanding the pharmacokinetics and potential therapeutic applications of these compounds. The research on supidimide, a compound with structural similarities, revealed insights into its oxidation and hydrolysis pathways, laying the groundwork for further exploration of 3-(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)-2,6-dioxopiperidine and its analogs (Becker et al., 1982).

Synthetic Applications

The compound's structure is also of interest in synthetic chemistry, as demonstrated by studies on the synthesis of related heterocyclic compounds. Techniques such as tandem palladium-catalyzed oxidative aminocarbonylation-cyclization have been used to create derivatives, showcasing the compound's utility in the development of new synthetic methodologies (Gabriele et al., 2006).

Chemical and Biological Properties

Dioxopiperazines, a class of compounds to which 3-(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)-2,6-dioxopiperidine is related, have been extensively studied for their chemical and biological properties. They are known for their versatility in medicinal chemistry, serving as key intermediates in the synthesis of pharmaceuticals and showing a range of biological activities (Witiak & Wei, 1990).

properties

IUPAC Name

3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5S/c15-10-6-5-8(11(16)13-10)14-12(17)7-3-1-2-4-9(7)20(14,18)19/h1-4,8H,5-6H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQWLJWMSAFWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936989
Record name 2-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)piperidine-2,6-dione

CAS RN

16477-31-9
Record name EM 8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016477319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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